N-Benzyl-2-fluoro-5-hydroxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-fluoro-5-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-13-7-6-11(17)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZMGTDCXPJHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Benzamide (B126) Derivatives and Precursors
The synthesis of N-Benzyl-2-fluoro-5-hydroxybenzamide relies on fundamental and well-established reactions in organic chemistry, particularly those developed for the synthesis of benzamide derivatives and their functionalized precursors.
The formation of the amide bond is a cornerstone of this synthesis, typically achieved by the condensation of a carboxylic acid and an amine. nih.gov A common and direct method involves reacting an activated carboxylic acid with an amine. nih.gov The carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride or an activated ester, to facilitate the reaction.
A plethora of coupling reagents have been developed to mediate this transformation efficiently, minimizing side reactions and allowing for milder reaction conditions. These reagents are broadly categorized based on their structure and activation mechanism.
Common Classes of Coupling Reagents:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) are widely used. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. acs.org EDC is particularly useful in large-scale synthesis due to the water-solubility of its urea (B33335) byproduct, simplifying purification. peptide.com
Onium Salts (Aminium/Uronium and Phosphonium):
Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU are highly efficient. peptide.com HATU, in particular, is known for its rapid reaction times and ability to suppress epimerization when chiral amino acids are involved. peptide.comacs.org
Phosphonium Salts: Reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, especially for sterically hindered couplings. peptide.com
Imidazolium-based Reagents: 1,1'-Carbonyldiimidazole (CDI) is a useful reagent that activates the carboxylic acid by forming an acylimidazole intermediate. uniurb.it
The choice of reagent and reaction conditions depends heavily on the specific substrates, their functional group tolerance, and the desired scale of the reaction. unimi.itacs.org For instance, the synthesis of benzamides can also be achieved through nonclassical routes, such as the direct catalytic formation from carboxylic acids and amines using boronic acid catalysts or via ZrCl₄ in THF. acs.org
| Coupling Reagent Class | Examples | General Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Byproduct removal can be challenging (DCC/DIC) or simple (EDC). acs.orgpeptide.com |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | High efficiency, fast reaction rates, low racemization. peptide.comacs.org |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective for difficult couplings, including sterically hindered substrates and peptide synthesis. peptide.com |
| Imidazolium Reagents | CDI | Useful for one-pot amide formation. uniurb.it |
Achieving the correct substitution pattern on the aromatic ring is critical. The synthesis requires the specific placement of a fluorine atom at the 2-position and a hydroxyl group at the 5-position of the benzoic acid precursor.
Fluorination: The introduction of fluorine onto an aromatic ring can be challenging. Strategies for regioselective fluorination often rely on directing group effects or the use of pre-functionalized starting materials. acs.org Boron-directed benzannulation methods offer a route to perfluoroalkyl-substituted arenes with high regiocontrol under mild conditions. nih.govnih.gov Another approach involves the nucleophilic fluorination of precursors like 1-arylbenziodoxolones, which can be prepared from commercially available iodobenzoic acids. arkat-usa.org Radical C–H trifluoromethylation is another method, though controlling regioselectivity can be difficult without directing strategies, such as the use of cyclodextrins to shield certain positions on the aromatic ring. chemrxiv.orgacs.org
Hydroxylation: Regioselective hydroxylation of aromatic compounds is a key transformation. wikipedia.org Industrially, one of the most common applications is the direct hydroxylation of benzene to produce phenol. alfachemic.com For more complex substrates, enzymatic methods using hydroxylases, such as those from the cytochrome P-450 family, can offer high regioselectivity. wikipedia.org Chemical methods often involve the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the aromatic ring. For example, 4-fluorosalicylic acid can be synthesized from 2,4-difluorobenzoic acid by heating with sodium hydroxide in DMSO, where the hydroxyl group selectively displaces the fluorine at the 2-position. chemicalbook.com
2-Fluoro-5-hydroxybenzoic acid: This key intermediate can be synthesized through several routes. One documented method involves the hydrolysis of its methyl ester, methyl 2-fluoro-5-hydroxybenzoate. The hydrolysis is typically carried out using a base like lithium hydroxide in a THF/water solvent mixture, followed by acidification to yield the desired product. chemicalbook.com An alternative route starts from 5-bromo-2-fluorobenzoic acid, which undergoes a copper-catalyzed Ullmann-type reaction with sodium carbonate in water to introduce the hydroxyl group. chemicalbook.com
Benzylamine (B48309): Benzylamine is a common reagent that can be prepared by various methods. Industrial production often involves the reaction of benzyl (B1604629) chloride with ammonia. chemicalbook.comwikipedia.org To avoid the formation of secondary and tertiary amines, the Delépine reaction, which uses hexamethylenetetramine followed by acidic hydrolysis, is a common laboratory-scale alternative. prepchem.com Another established method is the Gabriel synthesis, where phthalimide is N-alkylated with benzyl chloride, followed by hydrazinolysis to release the primary amine. acs.org Other routes include the catalytic hydrogenation of benzonitrile or the reductive amination of benzaldehyde. chemicalbook.comwikipedia.org
| Intermediate | Synthetic Method | Starting Material(s) | Key Reagents | Typical Yield |
|---|---|---|---|---|
| 2-Fluoro-5-hydroxybenzoic acid | Ester Hydrolysis | Methyl 2-fluoro-5-hydroxybenzoate | LiOH·H₂O, HCl | 91% chemicalbook.com |
| 2-Fluoro-5-hydroxybenzoic acid | Ullmann Transformation | 5-bromo-2-fluorobenzoic acid | Na₂CO₃, Copper(II) bromide | 87% chemicalbook.com |
| Benzylamine | Gabriel Synthesis | Phthalimide, Benzyl chloride | Hydrazine hydrate | 60-70% acs.org |
| Benzylamine | Delépine Reaction | Benzyl chloride, Hexamethylenetetramine | HCl, Ethanol | ~42% (as hydrochloride) prepchem.com |
Novel and Optimized Synthetic Approaches for this compound and Analogues
Research continues to focus on developing more efficient, sustainable, and versatile methods for synthesizing complex molecules like this compound.
The use of water as a solvent and reactant is a key goal in green chemistry. Recent advancements have demonstrated the catalytic hydroxylation of aryl halides using water as the hydroxyl source. researchgate.net Some methods employ a dual catalytic system, combining a heterogeneous photocatalyst like graphitic carbon nitride (g-C₃N₄) with a homogeneous nickel complex under visible light. researchgate.net This approach allows for the conversion of aryl halides to phenols under mild, room-temperature conditions. researchgate.net Another strategy involves the ruthenium-pincer complex-catalyzed oxidation of carbon-halogen bonds where water acts as the oxidant, liberating hydrogen gas as the only byproduct. nih.gov These methods offer a more environmentally benign alternative to traditional high-temperature, high-pressure hydrolysis or the use of stoichiometric metal hydroxides.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. acs.org A transition-metal-free MCR involving arynes, isocyanides, and water has been reported to furnish benzamide derivatives under mild conditions. acs.org
Cascade reactions, which involve a sequence of intramolecular transformations, provide rapid access to complex heterocyclic scaffolds from simple precursors. For instance, palladium-catalyzed cascade reactions of allenamides with arylboronic acids can be used to construct substituted 1,2-dihydroisoquinolines. nih.govpreprints.org While not directly producing simple benzamides, these strategies are employed to build related and more complex structures like dihydroisoquinolin-1(2H)-ones, demonstrating the power of cascade processes in assembling core amide-containing scaffolds. researchgate.net Such reactions often proceed through a series of steps like cyclization and coupling, efficiently building molecular complexity. nih.govacs.org
Chemo-Enzymatic and Sustainable Synthetic Considerations in Benzamide Derivatization
The growing emphasis on green chemistry has spurred the development of more sustainable and efficient methods for the synthesis of pharmacologically relevant molecules, including benzamide derivatives. Chemo-enzymatic approaches, which combine the selectivity of biocatalysts with the practicality of chemical synthesis, are at the forefront of this movement. These strategies offer significant advantages over traditional synthetic routes, such as milder reaction conditions, reduced waste generation, and enhanced chemo-, regio-, and stereoselectivity. rsc.orgnih.govbohrium.comnih.gov
The application of biocatalysis is particularly relevant for the synthesis of complex benzamides like this compound and its derivatives. Enzymes, particularly lipases and nitrile hydratases, have demonstrated considerable potential in facilitating key transformations in benzamide synthesis. nih.govmanchester.ac.ukmanchester.ac.uk For instance, lipases, such as Candida antarctica lipase B (CALB), are widely employed for their ability to catalyze amide bond formation under mild conditions. nih.govbohrium.com These enzymatic methods often utilize greener solvents, such as cyclopentyl methyl ether (CPME), and can proceed without the need for coupling agents that are common in traditional amide synthesis and often lead to significant byproducts. nih.govbohrium.com
The introduction of fluorine into aromatic rings, a key feature of this compound, presents its own set of challenges from a green chemistry perspective. researchgate.netdovepress.com Traditional fluorination methods often involve harsh reagents and conditions. dovepress.com However, ongoing research in green fluorine chemistry is focused on developing milder and more environmentally benign fluorination techniques that could be integrated into the synthesis of fluorinated benzamides. researchgate.netdovepress.com
The table below summarizes key aspects of chemo-enzymatic and sustainable approaches applicable to benzamide derivatization, drawing on findings from studies on related amide syntheses.
| Catalyst System | Substrates | Solvent | Key Advantages |
| Candida antarctica lipase B (CALB) | Carboxylic acids and amines | Cyclopentyl methyl ether (CPME) | Mild reaction conditions, high conversion rates, use of a green solvent, no need for coupling agents. nih.govbohrium.com |
| Nitrile Hydratase and Copper Catalyst | Nitriles and aryl halides | Aqueous buffer | One-pot synergistic chemo-biocatalytic system, avoids protecting groups, broad substrate scope. manchester.ac.ukmanchester.ac.uk |
While specific chemo-enzymatic routes for this compound are not yet extensively documented in the literature, the principles and methodologies established for other benzamide and fluorinated compounds provide a clear framework for the future development of sustainable synthetic strategies for this and related molecules. The integration of biocatalysis and green chemistry principles holds immense promise for the environmentally responsible production of complex pharmaceutical intermediates. researchgate.netfrontiersin.org
Biological Activity of this compound: A Review of Current Research
Despite a comprehensive search of scientific literature, no specific studies detailing the biological activities of the chemical compound this compound were found.
The exploration of novel chemical entities for therapeutic applications is a cornerstone of medicinal chemistry. While the benzamide scaffold is a common feature in many biologically active molecules, research into the specific derivative, this compound, and its potential antimicrobial and antiparasitic properties has not been published in the available scientific literature.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or an analysis of its efficacy in the areas specified by the requested outline, which included:
Investigation of Antimicrobial Activity
Antibacterial Efficacy and Spectrum of Activity
Antifungal Efficacy and Spectrum of Activity
Antiparasitic Potential against Protozoan Pathogens
Evaluation against Toxoplasma gondii
Activity against Plasmodium falciparum
Antileishmanial and Antitrypanosomal Properties
While research exists for structurally related compounds, such as other N-benzylbenzamide derivatives or fluorinated benzamides, the strict focus on this compound as per the user's request cannot be fulfilled due to the absence of specific data. The unique combination of the N-benzyl group, the 2-fluoro substitution, and the 5-hydroxy moiety on the benzamide core means that the biological profile of this exact compound remains uncharacterized in public research databases.
Future research may shed light on the potential therapeutic applications of this compound. However, at present, any discussion of its biological activity would be purely speculative and would not be based on the required detailed research findings.
Table of Compounds Mentioned
As no specific research on this compound was found, a table of mentioned compounds cannot be generated based on its biological activities.
Exploration of Biological Activities and Potential Therapeutic Applications
Assessment of Antiviral Potential
There is currently no specific research available on the antiviral activity of N-Benzyl-2-fluoro-5-hydroxybenzamide. However, the benzamide (B126) scaffold is a recurring motif in compounds investigated for antiviral properties.
Specific studies detailing the inhibition of Human Adenovirus (HAdV) infection pathways by this compound have not been reported. Nevertheless, related benzamide structures have been explored for their anti-adenoviral effects. For instance, compounds such as 2-[2-(2-benzoylamino)-benzoylamino]benzoic acid (benzavir-1) and its derivative benzavir-2 have been assessed for their activity against adenoviruses, suggesting that the benzamide core can be a pharmacophore for targeting these viruses. nih.gov
In the absence of direct screening data for this compound, the potential for broad-spectrum antiviral activity remains speculative. The inclusion of a fluorine atom in a molecule can sometimes enhance its metabolic stability and biological activity. nih.gov For example, fluorinated nucleoside analogues are a cornerstone of antiviral therapy. nih.gov Some benzamide derivatives have demonstrated activity against viruses like Herpes Simplex Virus (HSV), including acyclovir-resistant strains, highlighting the potential for this chemical class to yield compounds with significant antiviral efficacy. nih.gov
Characterization of Anticancer and Cytotoxic Activities
The anticancer potential of this compound has not been specifically evaluated in published studies. However, extensive research into related benzamide derivatives provides a strong rationale for investigating its cytotoxic and anticancer properties.
While there is no direct evidence for this compound, studies on substituted 2-hydroxy-N-(arylalkyl)benzamides have shown that this class of compounds can induce apoptosis in cancer cell lines. The induction of apoptosis is a critical mechanism for many anticancer drugs. For example, some of these derivatives have been shown to cause an increase in apoptotic markers, such as the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP).
Histone deacetylase (HDAC) inhibitors are an important class of anticancer agents. nih.gov The benzamide group is a known zinc-binding group present in many HDAC inhibitors. nih.gov Research into benzamide-based HDAC inhibitors has indicated that structural features, such as substitutions on the aromatic rings, are crucial for their inhibitory potency. nih.gov Although this compound has not been specifically tested as an HDAC inhibitor, its chemical structure suggests it could potentially interact with the active site of HDAC enzymes.
There is no available data on the cytotoxicity of this compound against specific cancer cell lines. However, various benzamide derivatives have demonstrated cytotoxic effects against a range of human cancer cells. For instance, certain novel sulfonamides incorporating a 5-chloro-2-hydroxybenzamide scaffold have shown activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov While this is antibacterial activity, it highlights the biological potential of this structural class. Other research on benzyl (B1604629) derivatives has shown antiproliferative activity against colorectal cancer cells.
Analysis of Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation
Direct experimental data on the antioxidant properties of this compound are not available in current scientific literature. However, a conceptual analysis based on its structural components—a phenolic hydroxyl group and a fluorinated aromatic ring—allows for a theoretical discussion of its potential to modulate reactive oxygen species (ROS).
The phenolic hydroxyl (-OH) group is a well-established pharmacophore for antioxidant activity. Phenols can act as radical scavengers by donating their hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The position and number of hydroxyl groups on the aromatic ring are critical determinants of this activity. nih.gov Studies on hydroxycinnamic acids, for example, have shown that the presence of a catechol (ortho-dihydroxy) group significantly enhances antioxidant capacity. nih.gov While this compound possesses a single hydroxyl group, its presence suggests a potential for some degree of radical scavenging.
The influence of the fluorine substituent at the ortho-position relative to the amide linkage is more complex. Fluorine is a highly electronegative atom that can alter the electronic properties of the aromatic ring, potentially influencing the bond dissociation enthalpy of the phenolic O-H bond. Furthermore, fluoride (B91410) itself is known to be a mechanism of toxicity by promoting the accumulation of ROS and inhibiting antioxidant enzymes at a cellular level. nih.gov Conversely, certain phytochemicals are studied for their potential to ameliorate fluoride-induced oxidative stress. nih.gov
The antioxidant activity of related 2-hydroxy benzyl hydrazide derivatives has been evaluated using the DPPH assay. jchr.org While these compounds have a different amide-linked moiety, the results demonstrate that hydroxylated benzyl-containing structures can exhibit significant radical scavenging activity, sometimes comparable to standard antioxidants like ascorbic acid. jchr.org
Table 1: Antioxidant Activity of Related 2-Hydroxy Benzyl Hydrazide Derivatives This table presents data for related compounds to illustrate the concept of antioxidant activity in similar structural scaffolds and does not represent data for this compound.
| Compound Code | IC50 (µg/mL) in DPPH Assay | Radical Scavenging Activity (% RSA) | Reference |
|---|---|---|---|
| C-2 | 85.64 | 86.49% | jchr.org |
| C-3 | 162.18 | 86.49% | jchr.org |
| C-7 | 81.28 | 91.45% | jchr.org |
| Ascorbic Acid (Standard) | 30.20 | 93.58% | jchr.org |
Without direct experimental validation, the net effect of the competing influences of the hydroxyl and fluoro groups on the antioxidant potential of this compound remains speculative.
Enzyme Inhibition and Receptor Modulation Profiling
No specific enzyme inhibition or receptor modulation profile for this compound has been published. The following sections provide a conceptual analysis based on the activities of structurally related benzamide compounds.
There is no evidence to suggest that this compound is an immunoproteasome inhibitor. The immunoproteasome is a therapeutic target in autoimmune diseases and certain cancers, and its selective inhibition is a key goal to minimize toxicity. nih.govnih.gov Most known immunoproteasome inhibitors are peptide-like molecules with specific side chains designed to fit into the active site pockets of the catalytic β subunits (β1i, β2i, β5i). nih.govmdpi.com
While some non-peptidic inhibitors have been discovered, the structure of this compound does not align with the common pharmacophores identified for potent and selective immunoproteasome inhibitors like ONX-0914 or various epoxyketone and asparagine-ethylenediamine-based compounds. nih.govnih.gov These inhibitors are typically larger molecules engineered for specific interactions within the proteasome core. nih.govmdpi.com The development of selective inhibitors for the β5i subunit, in particular, has shown therapeutic promise in preclinical models of autoimmune diseases. nih.gov
No studies have evaluated this compound for its ability to inhibit photosynthetic electron transport (PET). Many commercial herbicides act by blocking PET, typically by binding to the QB-binding niche on the D1 protein of photosystem II (PSII). frontiersin.orgredalyc.org This inhibition disrupts the electron flow from quinone A (QA) to quinone B (QB), halting CO2 fixation and ATP synthesis. frontiersin.org
While no data exists for this compound, the broader class of benzamide derivatives has been shown to interact with a wide array of enzymes. For instance, various N-benzyl benzamide derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Similarly, other benzamide structures have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) for potential use in treating gastrointestinal cancers. nih.gov
The unfluorinated analogue, N-benzoyl-2-hydroxybenzamide, has been investigated as an anti-protozoal agent, showing activity against parasites like Leishmania donovani and Plasmodium falciparum. nih.gov Halogenated salicylanilides, which share the 2-hydroxybenzamide core, have shown antibacterial activity, particularly against Gram-positive bacteria. mdpi.com These examples highlight the versatility of the benzamide scaffold, but the specific enzymatic targets of this compound remain undetermined.
Table 2: Enzymatic Inhibition by Related Benzamide Derivatives This table presents data for related compounds to illustrate the concept of enzyme inhibition and does not represent data for this compound.
| Compound | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 µM | nih.gov |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | β-secretase (BACE1) | 9.01 µM | nih.gov |
| Compound 1H-30 (a fenamate-phenol hybrid) | Cyclooxygenase-2 (COX-2) | Enhanced vs. Tolfenamic Acid | nih.gov |
| N-(4-chlorobenzoyl)-2-hydroxybenzamide | L. donovani | 1.8 µM | nih.gov |
Neuromodulatory and Central Nervous System (CNS) Activity (Conceptual)
There are no published studies on the neuromodulatory or CNS effects of this compound. However, the benzamide scaffold is a well-known privileged structure in CNS drug discovery. Many clinically used drugs and research compounds with neuroleptic, antidepressant, and cognitive-enhancing properties are benzamide derivatives. mdpi.comnih.gov
For example, certain benzamide compounds act as positive allosteric modulators of AMPA receptors, a class of glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. mdpi.comresearchgate.net Other aryl benzamide series have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), which are being explored as potential new antidepressants. mdpi.com Additionally, substituted benzamides are known to act as dopamine (B1211576) receptor antagonists. nih.gov
The potential CNS activity of this compound would depend on several factors, including its ability to cross the blood-brain barrier and its affinity for specific CNS receptors or enzymes. The lipophilicity and hydrogen bonding capacity, influenced by the benzyl group and the fluoro and hydroxyl substituents, would be critical. While the synthesis of N-benzyl-2-hydroxybenzamide was reported over two decades ago in a thesis on potential CNS-active agents, its crystal structure was only recently described, and no pharmacological data was provided. nih.gov Thus, any discussion of the neuromodulatory potential of its fluorinated, 5-hydroxy analogue remains purely conceptual.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Conformational Analysis and Molecular Geometry Influencing Biological Activity
The spatial arrangement of atoms, or conformation, of N-Benzyl-2-fluoro-5-hydroxybenzamide is a key determinant of its biological activity. The presence of the fluorine atom, in particular, can significantly influence the molecule's preferred geometry.
Studies on related fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers have shown that the conformational relationship between the fluorine atom and the carbonyl group is crucial. mdpi.com An anti-conformation enables the formation of an intramolecular N-H∙∙∙F hydrogen bond, creating a stable S(6) ring structure. mdpi.com In contrast, a syn-conformation does not allow for this intramolecular interaction. mdpi.com The charge density in these molecules is distributed across the benzamide (B126) ring and the central amide segment, suggesting a potential for electron transfer from the hydroxyl group towards the fluoro-phenyl ring through conjugation. mdpi.com
Furthermore, research on 2,6-difluorobenzamide derivatives has highlighted that fluorine atoms induce a nonplanar stable conformation, which is a departure from the planar shapes typically adopted by non-fluorinated conjugated benzamides. nih.gov This nonplanar geometry has been identified as important for the allosteric inhibition of the bacterial cell division protein FtsZ, suggesting that the molecular shape is critical for fitting into the binding site of the target protein. nih.gov The most stable conformations for these fluorinated compounds were found to have a torsion angle of approximately -30°. nih.gov
Impact of N-Benzyl Moiety Substitutions on Activity and Selectivity
Modifications to the N-benzyl portion of the molecule have a profound impact on both the potency and selectivity of the compound.
SAR studies on N-benzylbenzamides have revealed that introducing sterically demanding groups at the para position of the benzyl (B1604629) ring can lead to a significant shift in the activity profile. acs.orgresearchgate.net For instance, in the development of dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ (sEH/PPARγ) modulators, this strategy was employed to fine-tune the compound's effects. acs.orgresearchgate.net
In a different context, the addition of an N-benzyl group to phenethylamines was found to dramatically enhance both binding affinity and functional activity at serotonin receptors. nih.gov Specifically, N-(2-methoxy)benzyl substitution was particularly effective. nih.gov A recent study on N-benzyl-2-fluorobenzamide derivatives as dual EGFR/HDAC3 inhibitors for triple-negative breast cancer identified a compound with a 4-fluorobenzyl group as having highly promising activity. nih.gov
Conversely, for a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, derivatives with either no substituents on the benzene ring or small substituents like methyl or methoxyl groups in the para-position exhibited the highest antimicrobial activity. researchgate.net This indicates that for certain biological targets, a less bulky benzyl moiety is preferred. Similarly, studies on N-benzyl-3-methylbuten-2-enamide derivatives showed that various para-substituents (hydroxy, isobutoxy, isopropoxy) resulted in effective antibacterial agents against E. coli. nih.gov
The following table summarizes the impact of substitutions on the N-benzyl moiety on biological activity for various benzamide derivatives.
| Parent Compound Class | Substitution on N-Benzyl Moiety | Effect on Activity | Biological Target/Activity |
| N-benzylbenzamides | Sterically demanding para-substituents | Shift in activity profile | sEH/PPARγ modulation |
| Phenethylamines | N-(2-methoxy)benzyl | Dramatically improved binding and activity | 5-HT2A/2C agonist |
| N-benzyl-2-fluorobenzamides | 4-fluorobenzyl | Promising dual inhibitory activity | EGFR/HDAC3 inhibition |
| Thieno[2,3-d]pyrimidine-6-carboxamides | Unsubstituted or small para-substituents | Higher antimicrobial activity | Antimicrobial |
| N-benzyl-3-methylbuten-2-enamides | Para-hydroxy, -isobutoxy, -isopropoxy | Effective antibacterial activity | Antibacterial (E. coli) |
Role of Fluoro and Hydroxyl Group Positions on Pharmacological Profile
The positions of the fluoro and hydroxyl groups on the benzamide ring are critical for defining the compound's pharmacological profile, influencing everything from binding interactions to metabolic stability.
The fluorine atom's high electronegativity and small size allow it to alter a molecule's physicochemical properties significantly. mdpi.comresearchgate.net It can increase lipophilicity, which may enhance membrane permeability, and can also form strong bonds that improve metabolic stability. researchgate.netnih.gov The ability of fluorine to act as a bioisostere for a hydroxyl group is also a key consideration in drug design. researchgate.net However, unlike a hydroxyl group which can both donate and accept hydrogen bonds, fluorine can only act as a hydrogen bond acceptor. nih.gov
In the case of this compound, the 2-fluoro position has been shown to be important for activity in related compounds. For example, the 2-fluorobenzamide moiety of a dual EGFR/HDAC3 inhibitor was found to chelate with the Zn2+ ion in the active site of HDAC3. nih.gov The position of the fluorine atom directly impacts the electronic properties and conformation of the molecule. mdpi.com
The hydroxyl group is also pivotal. Its ability to act as a hydrogen bond donor is often crucial for receptor binding. nih.gov Studies on cannabinoids, for example, showed that replacing a critical hydroxyl group with fluorine, which cannot donate a hydrogen bond, resulted in a significant decrease in receptor interaction. nih.gov The relative positions of the fluoro and hydroxyl groups can therefore create a specific electronic and steric environment that is recognized by the biological target.
For certain targets, such as Mycobacterium tuberculosis QcrB, electron-withdrawing groups like fluorine at the C-5 position of the benzamide core were found to be less tolerated, indicating that the electronic effects of substituents are highly dependent on their position and the specific target. acs.org
Rational Design and Synthesis of this compound Analogues for SAR Elucidation
The systematic design and synthesis of analogues are fundamental to understanding SAR. By making targeted modifications to the parent structure of this compound, researchers can probe the chemical features essential for its biological activity.
Rational design often begins with a pharmacophore model, which is the three-dimensional arrangement of essential features that allow a molecule to interact with a specific biological target. N-benzylbenzamide derivatives have been designed to fit a merged sEH/PPARγ pharmacophore, leading to the development of dual-target modulators. acs.orgresearchgate.net The synthesis of such analogues typically involves multi-step reaction sequences. For example, α-substituted N-benzylbenzamide propionic acids can be prepared in four steps, allowing for the introduction of various substituents to explore the SAR. acs.org
The synthesis of N-benzyl-2-fluorobenzamide derivatives has been accomplished to identify dual inhibitors of EGFR and HDAC3. nih.gov Similarly, series of N-benzoyl-2-hydroxybenzamides have been generated by reacting salicylamide (B354443) with various acid chlorides to explore their activity against protozoan parasites. nih.gov These synthetic efforts allow for the exploration of different substituents on both the benzamide and the N-benzyl rings.
General synthetic strategies often involve the coupling of a substituted benzoic acid with a substituted benzylamine (B48309). For instance, N-benzylbenzamide derivatives can be prepared through the reaction of various 2- or 2,4-substituted benzylamines with a suitable benzoyl derivative. researchgate.net The synthesis of N-(benzyl carbamoyl)-2-hydroxy substituted benzamides has been achieved by reacting 2-oxo-substituted-1,3-benzoxazines with benzylamine. nih.gov These varied synthetic routes provide the flexibility needed to generate a diverse library of analogues for comprehensive SAR studies.
Derivation of QSAR Models for Activity Prediction and Optimization
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for predicting the activity of novel compounds and for optimizing lead structures.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be physicochemical (e.g., logP, molar refractivity), electronic (e.g., HOMO/LUMO energies, atomic charges), or topological (e.g., connectivity indices). researchgate.netbiolscigroup.us Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. biolscigroup.usfrontiersin.org
For benzamide derivatives, QSAR studies have been successfully employed to determine the structural requirements for anti-leukotriene activity. nih.gov These models can provide insights into the key structural features necessary for potent activity. For example, a QSAR model for 2-thioarylalkyl benzimidazole derivatives showed that anthelmintic activity was improved with low values of the dipole moment and the energy of the highest occupied molecular orbital (EHOMO). biolscigroup.us
The predictive power of a QSAR model is assessed through rigorous validation, typically involving an external test set of compounds not used in model development. nih.gov A well-validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources. frontiersin.org
The table below shows examples of descriptors used in QSAR models for benzamide and related derivatives.
| Descriptor Type | Example Descriptors | Relevance |
| Physicochemical | logP (partition coefficient), Molar Refractivity (MR) | Relate to hydrophobicity and steric properties, influencing absorption and distribution. |
| Electronic | Dipole moment (μ), HOMO/LUMO energies, Atomic charges (q) | Describe the electronic distribution and reactivity of the molecule, crucial for receptor interactions. |
| Topological | Connectivity indices, Shape indices | Quantify molecular size, shape, and branching, which affect binding site complementarity. |
Mechanistic Investigations and Target Identification
Elucidation of Molecular Mechanisms of Action for N-Benzyl-2-fluoro-5-hydroxybenzamide
Detailed studies on the precise molecular mechanisms of this compound are not extensively available in the current body of scientific literature. However, research on structurally related N-benzoyl-2-hydroxybenzamides offers some insights into potential modes of action. For instance, certain compounds within this class have been investigated for their activity against various protozoan parasites, including P. falciparum, T. b. rhodesiense, T. cruzi, and L. donovani nih.gov. The activity of some derivatives in this series suggests that their mechanism may differ from that of standard drugs, pointing towards alternative molecular pathways nih.gov.
The core structure, N-benzyl-2-hydroxybenzamide, which lacks the fluoro substituent, has been synthesized and its crystal structure analyzed. This analysis reveals key structural features, such as an intramolecular O-H···O hydrogen bond, which may be relevant for its biological interactions nih.govresearchgate.net. The planarity and the dihedral angle between the benzyl (B1604629) and 2-hydroxybenzamide moieties are defining characteristics of its three-dimensional shape nih.govresearchgate.net. While these findings pertain to a related compound, they provide a foundational understanding of the structural chemistry that could influence the mechanism of action of its fluorinated analogue.
Identification and Validation of Specific Biological Targets
The identification and validation of specific biological targets are crucial steps in drug discovery. For this compound itself, specific biological targets have not yet been definitively identified and validated in published research.
However, broader research into related chemical structures provides clues to potential target classes. For example, a novel synthesized compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), was investigated for its potential to inhibit EGFR tyrosine kinase, a key target in cancer therapy nih.gov. This suggests that benzamide (B126) derivatives can be designed to interact with specific kinase domains. The process of target identification often involves innovative strategies like chemoproteomics, functional genomics, and phenotypic assays to deconvolve the proteins with which a small molecule interacts discoveryontarget.com.
Ligand-Target Interaction Analysis: Binding Modes and Key Residues
Without confirmed biological targets for this compound, a detailed ligand-target interaction analysis is not possible. However, crystallographic studies of the related N-benzyl-2-hydroxybenzamide provide precise data on its molecular geometry and hydrogen bonding patterns, which are fundamental to how a molecule can dock into a protein's binding site nih.govresearchgate.net.
The crystal structure of N-benzyl-2-hydroxybenzamide shows an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen nih.govresearchgate.net. Furthermore, intermolecular N-H···O and C-H···O hydrogen bonds lead to the formation of a sheet-like structure in the crystal lattice nih.gov. These interactions are indicative of the molecule's potential to form specific hydrogen bonds with amino acid residues within a target protein. For instance, molecular docking studies of a different benzamide derivative with EGFR tyrosine kinase predicted specific binding interactions, highlighting the utility of computational methods in postulating binding modes nih.gov.
Interactive Data Table: Crystallographic and Geometric Data for N-benzyl-2-hydroxybenzamide
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₂ | nih.gov |
| Dihedral Angle (benzyl & 2-hydroxybenzamide planes) | 68.81 (7)° | nih.govresearchgate.net |
| Intramolecular Hydrogen Bond | O-H···O | nih.govresearchgate.net |
| Intermolecular Hydrogen Bond | N-H···O | nih.gov |
Cellular Pathway Perturbation and Signaling Network Analysis
The analysis of how a compound perturbs cellular pathways and signaling networks is essential to understanding its broader biological effects. For this compound, specific data on cellular pathway analysis is currently lacking.
Research on analogous compounds provides a framework for how such studies might be approached. For instance, the evaluation of N-benzoyl-2-hydroxybenzamides against various parasites inherently involves the disruption of cellular pathways essential for the parasite's survival nih.gov. Identifying these perturbed pathways would be a key step in understanding their antiparasitic mechanism. The ultimate goal of such analyses is to build a comprehensive picture of the compound's impact on the cellular signaling network, which can reveal both on-target and off-target effects.
Computational Chemistry and Cheminformatics Applications
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as N-Benzyl-2-fluoro-5-hydroxybenzamide, might bind to a protein and how stable the resulting complex is.
Research has identified this compound as a binder for the protein cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex often exploited in the design of proteolysis-targeting chimeras (PROTACs). nih.govacs.org In a study aimed at developing novel nonphthalimide CRBN binders, this compound was shown to have a notable binding affinity. acs.org The introduction of a fluorine atom into the benzamide (B126) structure was found to increase the binding affinity when compared to its non-fluorinated analog. nih.govacs.org
The measured half-maximal inhibitory concentration (IC₅₀), a common measure of a ligand's binding affinity, was determined for this compound.
Table 1: Binding Affinity of this compound
| Compound Name | Target Protein | Binding Affinity (IC₅₀) |
|---|
This table presents the experimentally determined binding affinity of this compound to its target protein, Cereblon.
The precise interaction and conformation of this compound within the active site of its target protein have been elucidated through X-ray crystallography. acs.org The co-crystal structure of the compound (referred to as ligand 8d in the study) in complex with the thalidomide-binding domain homolog MsCI4 has been solved and is available in the Protein Data Bank (PDB) with the accession code 8OU3 . acs.org
Analysis of this crystal structure reveals that the benzamide-type derivative is conformationally locked and effectively replicates the key interactions of a natural degron that binds to cereblon. acs.orgmdc-berlin.de This structural insight is crucial for understanding its mechanism of action and for the rational design of more potent and selective molecules. nih.gov
Pharmacophore Modeling and Virtual Screening for Hit Identification
Pharmacophore modeling and virtual screening are computational techniques used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov While the development of this compound was part of a medicinal chemistry effort to optimize a screening hit, there is no specific information in the public domain literature detailing the use of pharmacophore models or virtual screening for its initial identification. acs.org
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical properties. The energy difference between them, known as the HOMO-LUMO gap, provides insights into a molecule's chemical reactivity and kinetic stability. conicet.gov.arresearchgate.net A review of the available scientific literature indicates that specific HOMO-LUMO energy analysis for this compound has not been publicly reported.
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules, particularly in identifying regions prone to electrophilic and nucleophilic attack. nih.gov Despite the utility of this method, specific studies presenting the calculated electrostatic potential surface map for this compound are not available in the published literature.
Cheminformatics Approaches for Chemical Space Exploration and Library Design
Cheminformatics provides essential tools for navigating the vastness of chemical space, which encompasses all conceivable molecules. scispace.com For a scaffold like this compound, these computational approaches are critical for systematically exploring structural variations and designing focused compound libraries with desirable properties for drug discovery and chemical biology. nih.gov The process involves using algorithms and software to analyze, visualize, and expand upon the chemical neighborhood of a lead compound. researchgate.netchemrxiv.org
Exploring the Chemical Space of Benzamide Derivatives
The benzamide moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, including inhibitors of poly (ADP-ribose) polymerase (PARP). nih.gov The exploration of the chemical space around benzamide-containing scaffolds is therefore an active area of research. Cheminformatics techniques enable the characterization and visualization of the diversity within libraries of these compounds. researchgate.net
A common method is Principal Component Analysis (PCA) , a dimensionality reduction technique that can project high-dimensional descriptor data into a two- or three-dimensional space for visualization. scispace.comresearchgate.net To analyze a virtual library based on the this compound scaffold, a set of molecular descriptors would first be calculated for each analog. These descriptors quantify various physicochemical and structural features of the molecules.
Table 1: Representative Molecular Descriptors for Chemical Space Analysis
This table outlines key descriptors used in PCA to map the chemical space of a compound library. These metrics help in quantifying the diversity and drug-like properties of the designed molecules.
| Descriptor Category | Specific Descriptor | Definition | Relevance in Library Design |
| Physicochemical Properties | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Controls for size and adherence to guidelines like Lipinski's Rule of Five. |
| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity. | Influences solubility, permeability, and metabolic stability. | |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Predicts membrane permeability and oral bioavailability. | |
| Molecular Shape & Size | Asphericity | A measure of the deviation from a perfect spherical shape. | Describes the three-dimensional shape of the molecule. |
| Structural Features | Number of Rotatable Bonds | The count of bonds that allow for free rotation, indicating molecular flexibility. | Affects conformational entropy and binding affinity. |
| Number of Hydrogen Bond Donors | The count of N-H and O-H bonds. | Key for molecular recognition and target binding. | |
| Number of Hydrogen Bond Acceptors | The count of nitrogen and oxygen atoms. | Important for forming interactions with biological targets. | |
| Fingerprints | Extended-Connectivity Fingerprints (ECFPs) | Represents the presence of specific circular substructures around each atom. | Captures detailed structural information for similarity and diversity analysis. |
By plotting the principal components derived from these descriptors, researchers can visualize the distribution of the designed library, identify clusters of similar compounds, and spot unexplored regions of chemical space that may harbor novel biological activities. researchgate.net
Design of Focused Chemical Libraries
The core of library design around a specific scaffold like this compound is the systematic and combinatorial attachment of different chemical groups (R-groups) at various modification points on the molecule. This strategy aims to create a diverse yet focused set of analogs that thoroughly probe the structure-activity relationship (SAR) for a given biological target. mdpi.com
The design process begins by defining the stable core scaffold and identifying positions where chemical substitutions are synthetically feasible and likely to influence biological activity. For this compound, key modification points include the benzyl (B1604629) ring and the benzamide ring. A virtual library is then generated by populating these positions with a curated set of R-groups.
Table 2: Illustrative Combinatorial Library Design for this compound
This table demonstrates a hypothetical library design. By combining different R-groups at positions R1 and R2 of the core scaffold, a large number of unique derivative compounds can be generated for virtual screening and subsequent synthesis.
| Core Scaffold | R1 Position (Benzyl Ring) | R2 Position (Benzamide Ring) |
| -H (unsubstituted) | -H (unsubstituted) | |
| -4-Cl | -3-CH₃ | |
| -4-F | -4-OCH₃ | |
| -3-CH₃ | -3-CF₃ | |
| -2,4-diCl | -4-NO₂ | |
| -4-OCH₃ | -3-CN |
Once a virtual library is designed, it can be subjected to virtual screening , a computational technique that docks each molecule into the binding site of a target protein to predict its binding affinity and pose. nih.govnih.gov This process filters the library down to a manageable number of promising candidates for chemical synthesis and biological testing. This approach has been successfully used to identify novel chemotypes for challenging targets, such as RNA methyltransferases, by screening ultra-large chemical spaces. nih.gov This rational, data-driven approach significantly enhances the efficiency of hit and lead identification in drug discovery campaigns. nih.govmdpi.com
Preclinical Research and In Vitro Studies of this compound
This article delves into the preclinical research landscape of the chemical compound this compound, focusing on in vitro and in vivo studies that are fundamental in the early stages of drug discovery. While direct research on this specific molecule is not extensively available in the public domain, this report outlines the established methodologies and provides context through findings on structurally related compounds.
Preclinical Research Models and in Vitro Studies
The preclinical evaluation of a novel chemical entity such as N-Benzyl-2-fluoro-5-hydroxybenzamide is a critical phase that involves a cascade of in vitro and in vivo experiments to elucidate its biological activities and potential therapeutic relevance.
The primary objective of in vitro cell-based assays is to screen for and characterize the biological efficacy of a compound. These assays provide the initial insights into the potential pharmacological effects and are instrumental in guiding further research.
To ascertain the potential of this compound in oncology or virology, it would be subjected to rigorous testing against various human cancer and virus-infected cell lines. For instance, research on other benzyl-containing molecules, such as 5-benzyl juglone, has shown notable antiproliferative effects on human colorectal and breast cancer cell lines. researchgate.net In a similar vein, novel derivatives of N-benzyl 1,10-phenanthroline (B135089) have been assessed for their anticancer potential against cervical, myeloma, and breast cancer cells. ugm.ac.idugm.ac.id The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these studies, often determined using assays like the MTT assay. researchgate.netnih.gov
In the context of antiviral research, a compound's ability to hinder viral replication is paramount. For example, derivatives of C6 benzyl (B1604629) and C6 biarylmethyl substituted 2-hydroxylisoquinoline-1,3-diones have demonstrated the capacity to inhibit HIV-1 in cellular models. nih.gov It is important to underscore that, to date, no specific studies on the anticancer or antiviral activities of this compound have been published.
The evaluation of a compound's antimicrobial properties involves testing it against a spectrum of pathogenic bacteria and fungi. The primary metric for antimicrobial potency is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
While specific data for this compound is not available, studies on analogous compounds offer a glimpse into potential activities. For example, N-benzyl-2,2,2-trifluoroacetamide has demonstrated moderate antibacterial and notable antifungal properties, with established MIC values against fungi like Aspergillus flavus and Candida albicans. researchgate.netresearchgate.net Furthermore, a series of benzyl guanidine (B92328) derivatives have exhibited potent activity against clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli. nih.govresearchgate.netmdpi.com
Table 1: Illustrative Antimicrobial Activity of a Structurally Related Compound
| Microorganism | Compound | MIC (µg/mL) |
|---|---|---|
| Aspergillus flavus | N-benzyl-2,2,2-trifluoroacetamide | 15.62 researchgate.netresearchgate.net |
| Candida albicans | N-benzyl-2,2,2-trifluoroacetamide | 62.5 researchgate.netresearchgate.net |
| Staphylococcus aureus | Benzyl guanidine derivative | Low µg/mL range nih.govresearchgate.net |
| Escherichia coli | Benzyl guanidine derivative | Low µg/mL range nih.govresearchgate.net |
Disclaimer: The data presented in this table is for structurally related compounds and not for this compound.
The efficacy of this compound against parasitic and viral pathogens would be assessed using specialized in vitro culture systems. For parasitic infections such as malaria, leishmaniasis, and trypanosomiasis, the compound would be tested against the causative protozoan parasites.
For context, a series of N-benzoyl-2-hydroxybenzamides has shown activity against the malaria parasite Plasmodium falciparum, as well as against Trypanosoma and Leishmania species. nih.govsigmaaldrich.com The potency in these assays is typically expressed as the IC₅₀ value. While these findings on related structures are encouraging, no specific antiparasitic or antiviral efficacy studies for this compound have been reported in the scientific literature.
Following the identification of a biological effect, enzymatic and biochemical assays are crucial for elucidating the mechanism of action at a molecular level. These experiments aim to identify the specific molecular targets, such as enzymes or receptors, with which the compound interacts.
For example, if this compound were to exhibit anticancer properties, its interaction with key enzymes in cancer progression, such as topoisomerase II, would be investigated. nih.gov If it displayed antimicrobial activity, its potential to inhibit essential microbial enzymes like AmpC beta-lactamase could be explored. researchgate.netresearchgate.net In the realm of antiparasitic research, enzymes such as falcipain-2 from P. falciparum are considered viable drug targets. nih.gov At present, there is no published data on the target engagement of this compound.
Promising in vitro results are a prerequisite for advancing a compound to in vivo studies in animal models. These studies are essential for understanding the compound's pharmacological and toxicological profile in a complex living system.
Should in vitro assays suggest a therapeutic potential for this compound, its efficacy would be evaluated in relevant animal models of disease. For instance, if the compound demonstrated potent in vitro antiseizure activity, it would be tested in established rodent models of epilepsy. nih.gov Similarly, if it showed promise as an anti-hepatitis B virus (HBV) agent in cell culture, its in vivo efficacy would be assessed in animal models of HBV infection. nih.gov These proof-of-concept studies are pivotal for validating the therapeutic potential of a compound. As of now, no in vivo efficacy studies for this compound have been documented in the scientific literature.
Future Directions and Research Gaps
Design and Synthesis of Advanced N-Benzyl-2-fluoro-5-hydroxybenzamide Analogues
The rational design and synthesis of novel analogues are fundamental to developing a robust Structure-Activity Relationship (SAR) and optimizing the therapeutic properties of the lead compound. Building on established synthetic methodologies for similar benzamide (B126) scaffolds, future work can focus on creating a diverse chemical library for comprehensive screening.
Detailed Research Findings: The synthesis of N-benzoyl-2-hydroxybenzamides has been successfully achieved by reacting salicylamide (B354443) with various acid chlorides in refluxing pyridine. nih.gov A similar strategy can be adapted for this compound analogues. The primary synthetic route would likely involve the amide bond formation between a substituted benzylamine (B48309) and a 2-fluoro-5-hydroxybenzoic acid derivative.
Key areas for synthetic modification include:
Substitution on the Benzyl (B1604629) Ring: Introducing a variety of electron-donating or electron-withdrawing groups at different positions on the benzyl ring can modulate lipophilicity, electronic properties, and potential interactions with the target protein.
Modification of the Benzamide Core: While the 2-fluoro and 5-hydroxy groups are core features, exploring analogues with substitutions at other positions (e.g., C3, C4, C6) on the benzamide ring could fine-tune activity and selectivity.
Alteration of the Linker: The amide linker is crucial for the structural integrity of the molecule. However, exploring bioisosteric replacements, such as a urea (B33335) or thiourea (B124793) linker, could lead to novel properties. The synthesis of N-(benzyl carbamoyl)-2-hydroxybenzamides has been achieved by reacting a benzoxazine-2,4-dione with benzylamine, providing a potential route for such modifications. nih.gov
The following table outlines potential analogue designs for future synthesis and evaluation.
Interactive Data Table: Proposed Analogues of this compound
| Analogue Series | Modification Site | Example Substituents | Rationale |
|---|---|---|---|
| A | Benzyl Ring (C2', C3', C4') | -Cl, -CF3, -OCH3, -NO2 | Modulate electronic properties and hydrophobic interactions. |
| B | Benzamide Ring (C3, C4, C6) | -F, -Cl, -CH3 | Refine binding pocket interactions and improve selectivity. |
| C | Amide Linker | Thioamide, Reversed Amide | Alter hydrogen bonding capacity and conformational rigidity. |
| D | Hydroxy Group (C5) | -OCH3, -NH2, -SH | Evaluate the necessity of the hydrogen bond-donating hydroxyl group. |
Exploration of Novel Therapeutic Indications and Biological Targets
The structural motif of this compound is related to several classes of biologically active compounds, suggesting that its analogues could be effective against a range of diseases. A systematic exploration of new therapeutic applications is a critical future direction.
Detailed Research Findings: Structurally related N-benzoyl-2-hydroxybenzamides have been repurposed and tested against a panel of protozoan parasites, demonstrating notable activity against Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. nih.gov This suggests a strong rationale for screening this compound analogues for antiprotozoal activity. nih.gov Furthermore, different benzamide scaffolds have shown promise in other therapeutic areas. For instance, N-benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), which are key targets in metabolic syndrome. springernature.com Other related structures, such as N-benzyl-2-acetamidopropionamide derivatives, have been investigated as potent anticonvulsants, indicating potential applications in neurological disorders. khanacademy.org
Based on these findings, the following therapeutic areas and biological targets warrant investigation:
Interactive Data Table: Potential Therapeutic Indications and Biological Targets
| Therapeutic Area | Potential Biological Target(s) | Rationale Based on Similar Scaffolds | Reference |
|---|---|---|---|
| Infectious Diseases (Protozoal) | Parasitic enzymes/proteins (e.g., in P. falciparum, L. donovani) | N-benzoyl-2-hydroxybenzamides show potent antiprotozoal activity. | nih.gov |
| Metabolic Syndrome | Soluble Epoxide Hydrolase (sEH), PPARγ | N-benzylbenzamide scaffold acts as a dual sEH/PPARγ modulator. | springernature.com |
| Neurological Disorders | CNS receptors/ion channels | N-benzyl-2-acetamidoacetamide derivatives exhibit anticonvulsant properties. | khanacademy.org |
| Hyperpigmentation Disorders | Tyrosinase | N-Benzylbenzamide is known to inhibit tyrosinase activity. | nih.gov |
Integration of Advanced Biophysical Techniques for Ligand-Target Characterization
To effectively advance from a hit compound to a lead candidate, a detailed understanding of the ligand-target interaction is essential. The integration of a suite of advanced biophysical techniques can provide crucial data on binding affinity, kinetics, thermodynamics, and structural interactions. nih.govnih.gov
X-Ray Crystallography: This technique is invaluable for providing a high-resolution, three-dimensional view of how a ligand binds to its protein target. nih.govnih.gov Obtaining a crystal structure of an this compound analogue in complex with a target like sEH or a parasitic enzyme would reveal the precise binding mode and atomic interactions, guiding further structure-based drug design. nih.govnumberanalytics.com
Isothermal Titration Calorimetry (ITC): As the gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event. americanlaboratory.comsygnaturediscovery.com This allows for the precise determination of the binding affinity (K_D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. nih.govsygnaturediscovery.com This information is critical for understanding the forces driving the interaction. americanlaboratory.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the kinetics of a binding interaction. nih.govnih.gov It can measure both the association (k_on) and dissociation (k_off) rates, which offers a more dynamic view of the interaction than equilibrium-based methods and is crucial for optimizing a drug's residence time on its target. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. acs.orgnih.gov Ligand-observed NMR experiments can rapidly screen for binding, while protein-observed experiments can map the binding site on the target protein by monitoring chemical shift perturbations upon ligand binding. azooptics.comnews-medical.net
Interactive Data Table: Biophysical Techniques for Ligand-Target Analysis
| Technique | Key Information Provided | Application in Drug Discovery |
|---|---|---|
| X-Ray Crystallography | 3D structure of protein-ligand complex, binding mode. nih.govnih.gov | Enables structure-based design and optimization of analogues. numberanalytics.com |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry, enthalpy (ΔH), entropy (ΔS). khanacademy.orgsygnaturediscovery.com | Characterizes the thermodynamic drivers of the binding interaction. nih.gov |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), affinity (K_D). nih.govrsc.org | Optimizes drug-target residence time and validates binding. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Binding site mapping, ligand conformation, weak interactions. nih.govazooptics.com | Validates hits, identifies binding epitopes, and guides optimization. acs.org |
Application of Artificial Intelligence and Machine Learning in Drug Design and Optimization
The vast chemical space and the complexity of biological systems make traditional drug discovery a time-consuming and expensive process. nih.gov The application of Artificial Intelligence (AI) and Machine Learning (ML) offers a transformative approach to accelerate the design and optimization of this compound analogues. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR): By training ML models on the experimental data from the synthesized analogue library, QSAR models can be developed to predict the biological activity of virtual compounds. acs.org This allows for the rapid in silico screening of thousands of potential structures, prioritizing the most promising candidates for synthesis and testing.
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be used to design entirely new molecules with desired properties. acs.orgazooptics.com These models can be trained on the structural rules of the benzamide scaffold and optimized to generate novel analogues predicted to have high affinity for a specific target and favorable drug-like properties. azooptics.com
ADMET Prediction: A major cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI tools, such as the DeepTox platform, can predict the potential toxicity and other ADMET parameters of designed analogues before they are synthesized. azooptics.com This early-stage filtering helps to reduce late-stage attrition and focus resources on compounds with a higher probability of success. nih.gov
Target Identification and Validation: AI can analyze vast datasets from genomics, proteomics, and clinical trials to identify and validate novel biological targets for which the this compound scaffold might be suitable. nih.govacs.org
By integrating these AI and ML strategies, the design-synthesis-test-analyze cycle can be significantly expedited, leading to a more efficient and cost-effective discovery of optimized clinical candidates. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-Benzyl-2-fluoro-5-hydroxybenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling 2-fluoro-5-hydroxybenzoic acid derivatives with benzylamine via amide bond formation. For example, activation of the carboxylic acid using reagents like EDCl/HOBt or CDI in anhydrous dichloromethane (DCM) under nitrogen atmosphere achieves yields of 60-75% . Side reactions, such as O-benzylation of the hydroxyl group, may occur if protective groups (e.g., TIPSCl) are not employed . Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol .
Q. How is This compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Confirms substitution patterns (e.g., fluorine coupling constants at δ ~160 ppm in 13C NMR; hydroxyl proton integration at δ ~10 ppm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 274.1) and purity (>95%) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
Q. What are the known biological targets or mechanisms of action for benzamide derivatives structurally related to This compound?
- Methodological Answer : Benzamides often target enzymes (e.g., kinases, proteases) due to their hydrogen-bonding capacity. For example, fluorinated benzamides exhibit inhibitory activity against metabolic enzymes like carbonic anhydrase via fluorine’s electronegativity enhancing binding affinity . Computational docking studies (AutoDock Vina) and enzyme inhibition assays (IC50 measurements) are used to identify targets .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts (e.g., O-benzylation) during the synthesis of This compound?
- Methodological Answer : Byproduct suppression strategies:
- Protection of hydroxyl group : Use silyl ethers (TIPSCl) or benzyl ethers before amide coupling .
- Catalyst selection : Palladium catalysts (e.g., Pd/C) under hydrogenation conditions reduce nitro intermediates cleanly, avoiding over-reduction .
- Temperature control : Lower reaction temperatures (0–5°C) minimize unwanted benzyl group migration .
Q. What contradictions exist in reported biological activities of fluorinated benzamides, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in IC50 values (e.g., for kinase inhibition) may arise from assay conditions (pH, buffer composition) or impurity interference. Resolution strategies:
- Standardized assays : Use uniform protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Combine enzyme assays with cellular models (e.g., HEK293 cells) to confirm target engagement .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .
Q. How do substitution patterns (e.g., fluoro vs. chloro, hydroxyl position) in benzamide derivatives affect physicochemical properties like solubility and logP?
- Methodological Answer :
- Fluorine substitution : Increases lipophilicity (logP +0.5–1.0) but reduces aqueous solubility.
- Hydroxyl group position : Para-substitution (5-hydroxy) enhances hydrogen bonding, improving solubility in polar solvents (e.g., DMSO-water mixtures) .
- Experimental validation : Shake-flask method for logP determination; nephelometry for solubility profiling .
Q. What strategies are effective for resolving spectral overlaps in NMR analysis of This compound derivatives?
- Methodological Answer :
- 2D NMR techniques : HSQC and HMBC differentiate overlapping aromatic protons and confirm coupling pathways .
- Deuterium exchange : Identifies exchangeable protons (e.g., hydroxyl groups) by comparing spectra in D2O vs. CDCl3 .
- Variable temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) causing signal broadening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
